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Compound of Interest

Compound Name: Ecopipam

Cat. No.: B1671091 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information on the long-term safety and tolerability of

Ecopipam.

Frequently Asked Questions (FAQs)
Q1: What is the established long-term safety profile of Ecopipam in pediatric and adult

populations?

A1: Clinical studies have demonstrated that Ecopipam is generally well-tolerated in long-term

use for children, adolescents, and adults with Tourette's Disorder.[1][2][3] The most frequently

reported adverse events are typically mild to moderate in severity.[4][5] Long-term studies,

some extending up to two years, have not identified significant metabolic or extrapyramidal

side effects, which are often associated with D2 receptor antagonists.

Q2: What are the most common adverse events observed in long-term Ecopipam treatment?

A2: Across various clinical trials, the most commonly reported adverse events include

somnolence, anxiety, headache, insomnia, and fatigue. In a 12-month open-label extension

study, nasopharyngitis and anxiety were the most frequent adverse events. It is important to

note that the incidence of these events varies across studies. For a detailed breakdown of

adverse events and their frequencies, please refer to the data tables below.

Q3: Have there been any serious adverse events associated with long-term Ecopipam use?
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A3: Serious adverse events have been reported in a small number of participants. One study

noted a serious adverse event of anxiety. Suicidal ideation has also been reported in a small

number of patients, though no suicidal behavior was observed.

Q4: Does long-term Ecopipam treatment lead to metabolic changes or weight gain?

A4: Current data from long-term studies suggest that Ecopipam treatment does not lead to

significant changes in metabolic parameters or weight gain. This is a key differentiating factor

from some D2 receptor antagonists used in the treatment of Tourette Syndrome. A 12-month

study showed no significant changes from baseline in body mass index Z-score, glycated

hemoglobin, or total cholesterol.

Q5: What is the mechanism of action of Ecopipam?

A5: Ecopipam is a selective antagonist of the dopamine D1 and D5 receptors. By blocking

these receptors, it modulates dopaminergic activity, which is believed to be involved in the

pathophysiology of conditions like Tourette Syndrome. This selective action at D1/D5 receptors

is thought to contribute to its distinct safety profile compared to D2 receptor antagonists.

Troubleshooting Guide for Experimental Settings
Q1: We are observing a higher-than-expected incidence of anxiety in our preclinical models.

What could be the cause?

A1: Anxiety has been reported as an adverse event in clinical trials of Ecopipam. Consider the

following:

Dosage: Ensure the dosage used in your model is within the therapeutic range and has been

appropriately scaled.

Acclimation: Insufficient acclimation of animals to the experimental environment can induce

stress and anxiety-like behaviors.

Behavioral Assays: The specific behavioral assays used to measure anxiety can influence

the results. Ensure they are validated and appropriate for your model.
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Q2: Our in vitro binding assays are showing inconsistent results for Ecopipam's affinity to

D1/D5 receptors. How can we troubleshoot this?

A2: Inconsistent results in radioligand binding assays can stem from several factors. Refer to

the detailed "Radioligand Binding Assay for D1/D5 Receptors" protocol below. Key

troubleshooting points include:

Membrane Preparation: The quality and consistency of the cell membranes expressing the

D1 or D5 receptors are critical. Ensure a standardized and validated protocol for membrane

preparation.

Radioligand Integrity: Verify the specific activity and purity of the radioligand (e.g., [³H]SCH

23390).

Incubation Conditions: Optimize incubation time and temperature to ensure equilibrium is

reached.

Non-specific Binding: Ensure the concentration of the competing ligand for determining non-

specific binding is sufficient.

Q3: We are designing a long-term study in a rodent model. What are the key safety parameters

to monitor based on clinical findings?

A3: Based on clinical trial data, the following parameters should be monitored closely in a long-

term preclinical study:

Body Weight and Food Intake: To confirm the clinical findings of no significant weight gain.

Metabolic Parameters: Regular monitoring of blood glucose, lipids, and HbA1c.

Behavioral Assessments: Utilize assays for anxiety, depression, and sedation to monitor for

potential CNS side effects.

Motor Function: Although extrapyramidal symptoms are not a hallmark of Ecopipam,

monitoring motor function is still a good practice.

Quantitative Data Summary
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Table 1: Common Adverse Events in a 12-Month Open-Label Extension Study of Ecopipam in

Pediatric Patients with Tourette Syndrome

Adverse Event Percentage of Patients Reporting (%)

Nasopharyngitis 14.0

Anxiety 9.1

Source: Data from a 12-month, open-label extension study (N=121).

Table 2: Most Common Adverse Events in a Phase 3 Randomized Withdrawal Trial of

Ecopipam

Adverse Event Percentage of Patients Reporting (%)

Somnolence 11.1

Anxiety 9.7

Headache 9.7

Insomnia 8.8

Worsening of tics 7.9

Fatigue 6.5

Source: Data from a 24-week study period.

Table 3: Adverse Events Leading to Discontinuation in a Long-Term Study
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Adverse Event Number of Patients (out of 26)

Suicidal ideation 3

Decreased appetite 2

Depressed mood 2

Irritability 2

Anxiety (serious) 1

Note: Four subjects (15.4%) discontinued due to non-severe adverse events.

Detailed Experimental Protocols
Radioligand Binding Assay for D1/D5 Receptors
Objective: To determine the binding affinity (Ki) of Ecopipam for dopamine D1 and D5

receptors.

Materials:

Cell membranes from a stable cell line expressing human D1 or D5 receptors.

Radioligand: [³H]SCH 23390 (a selective D1/D5 antagonist).

Test Compound: Ecopipam.

Non-specific binding control: Butaclamol or unlabeled SCH 23390 at a high concentration

(e.g., 1 µM).

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2,

pH 7.4).

96-well plates.

Glass fiber filters.

Scintillation fluid.
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Liquid scintillation counter.

Procedure:

Compound Preparation: Prepare serial dilutions of Ecopipam in the assay buffer.

Assay Setup: In a 96-well plate, add the following to each well:

Assay buffer

Cell membranes

[³H]SCH 23390 at a concentration near its Kd.

Either Ecopipam at varying concentrations, assay buffer (for total binding), or the non-

specific binding control.

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a

predetermined time to allow the binding to reach equilibrium.

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count

the radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the Ecopipam
concentration.

Determine the IC50 value (the concentration of Ecopipam that inhibits 50% of the specific

binding of the radioligand).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Ecopipam Clinical Trial Protocol for Tourette Syndrome
(Illustrative Example)
Study Design: A multicenter, open-label study to evaluate the long-term safety of Ecopipam
tablets in children, adolescents, and adults with Tourette's Disorder.

Participant Population:

Ages: ≥ 6 years.

Diagnosis: Tourette's Disorder with both motor and vocal tics causing impairment.

Inclusion Criteria: Minimum score of 20 on the Yale Global Tic Severity Scale-Total Tic Score

(YGTSS-TTS).

Exclusion Criteria: Current use of medications to treat tics for at least 14 days prior to

baseline.

Treatment Protocol:

Screening Period: A 28-day screening period to determine eligibility.

Titration Phase: A 4-week titration phase to achieve a target steady-state dose of 1.8

mg/kg/day of Ecopipam (equivalent to 2 mg/kg/day of Ecopipam HCl). Dosing is

administered orally once daily in the evening.

Maintenance Phase: Participants receive their maintenance dose for up to 24 months.

Safety Assessments: Conducted at baseline and at all treatment visits (e.g., monthly for the

first year, then every three months). Assessments include monitoring of adverse events, vital

signs, ECGs, and laboratory tests.

Follow-up: Safety follow-up visits are conducted at 7 and 14 days after the last dose, with a

follow-up phone call at 30 days.
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Caption: Ecopipam's antagonistic action on the D1/D5 receptor signaling pathway.
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Caption: Workflow of a long-term Ecopipam clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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